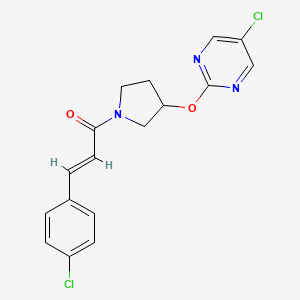
(E)-3-(4-chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(4-chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15Cl2N3O2 and its molecular weight is 364.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(4-chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one, commonly referred to as a pyrrolidine derivative, exhibits significant biological activity that has been the focus of various studies. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorophenyl group : Contributes to its lipophilicity and potential interaction with biological membranes.
- Pyrrolidine moiety : Known for its role in enhancing bioactivity through various mechanisms, including enzyme inhibition.
- Chloropyrimidine unit : Often associated with anti-cancer and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives can exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro assays have shown that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX inhibition were reported in some studies as follows:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| (E)-3-(4-chlorophenyl)-... | TBD | TBD |
These results suggest a promising profile for this compound as a potential anti-inflammatory agent.
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound's structural components may enhance its ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies indicate that it may affect pathways involved in cell cycle regulation and apoptosis, although specific studies on this compound are still limited.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the pyrrolidine ring is known to facilitate interactions with various enzymes, including those involved in lipid metabolism.
- Receptor Modulation : The chlorophenyl group may interact with specific receptors, influencing signaling pathways related to inflammation and cell growth.
- DNA Interaction : Pyrimidine derivatives often exhibit the ability to intercalate DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antibacterial Activity : A series of pyrrolidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Anti-inflammatory Research : In vivo models demonstrated that certain derivatives significantly reduced edema in carrageenan-induced paw edema tests, highlighting their potential as anti-inflammatory agents.
- Anticancer Evaluation : Compounds structurally related to (E)-3-(4-chlorophenyl)-... were tested in various cancer cell lines, revealing IC50 values indicating effective growth inhibition.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-13-4-1-12(2-5-13)3-6-16(23)22-8-7-15(11-22)24-17-20-9-14(19)10-21-17/h1-6,9-10,15H,7-8,11H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUIBBYPUMRPAZ-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













